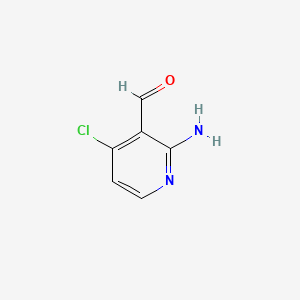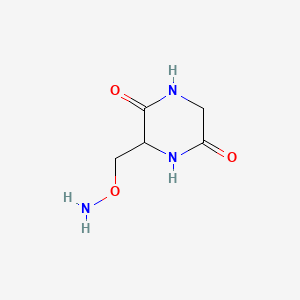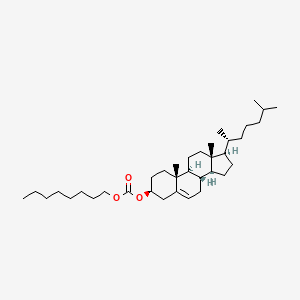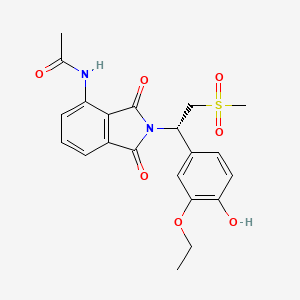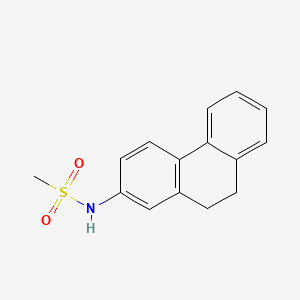
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium Sodium Salt . It is an impurity of Zoledronic acid, a biphosphonate used for the management of osteoporosis and the treatment of bone metastases from various types of cancers .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O9P2 . The structure includes an imidazolium ring with a carboxymethyl group and a 2-hydroxy-2,2-diphosphonoethyl group attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on imidazolium salts, including those structurally related to 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt, focuses on their synthesis and detailed structural characterization. Gühergül Uluçam and Murat Turkyilmaz (2018) synthesized four new imidazolium salts and performed nuclear magnetic resonance, vibrational spectra, mass spectra analyses, and density functional theory calculations to predict their molecular configurations. Their study lays the groundwork for understanding the structural basis of the biological and chemical properties of these salts (Uluçam & Turkyilmaz, 2018).
Biological Activities
The biological activities of imidazolium salts, which may share functional groups or structural similarities with the specified inner salt, have been extensively studied. Uluçam and Turkyilmaz also explored the in vitro activities of synthesized imidazolium salts against selected bacteria and cancer cell lines, revealing potential applications in antimicrobial and anticancer therapies. Their findings indicate the potential of certain imidazolium salts to inhibit the growth of Bacillus cereus and to exhibit cytotoxic effects on HeLa and Hep G2 cell lines, suggesting a promising avenue for the development of new therapeutic agents (Uluçam & Turkyilmaz, 2018).
Material Science and Catalysis
Imidazolium salts are also pivotal in material science and catalysis. Studies by Xuefeng Liu et al. (2011) and B. Ni et al. (2012) have demonstrated the utility of imidazolium-based ionic liquid surfactants in enhancing surface activity and stabilizing emulsions, which are critical parameters in the formulation of detergents and in various industrial processes. These surfactants, due to their unique physicochemical properties, such as critical micelle concentration and surface tension, offer insights into the design of efficient and environmentally friendly surfactants for diverse applications (Liu et al., 2011); (Ni et al., 2012).
Eigenschaften
CAS-Nummer |
1627731-60-5 |
|---|---|
Produktname |
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt |
Molekularformel |
C7H12N2O9P2 |
Molekulargewicht |
330.126 |
IUPAC-Name |
2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18) |
InChI-Schlüssel |
QQXLOGZAEJWQJK-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-] |
Synonyme |
2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

